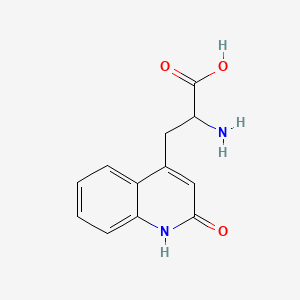

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid

描述

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid (CAS 5162-90-3) is a quinoline-propanoic acid derivative with a molecular formula of C₁₂H₁₂N₂O₃ and a molecular weight of 232.24 g/mol . It is characterized by a 1,2-dihydroquinolin-2-one ring system linked to a propanoic acid backbone via an amino group. The compound typically appears as an off-white to yellow powder with a melting point of 290°C (decomposition) . Its primary applications include use as a pharmaceutical intermediate and research standard in medicinal chemistry, particularly in studies targeting analgesic and anti-inflammatory pathways .

属性

IUPAC Name |

2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOILRCJONSGSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chemical Identity and Properties

| Property | Value |

|---|---|

| Chemical Name | 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid |

| Synonyms | 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid |

| CAS Number | 5162-90-3 |

| Molecular Formula | C12H12N2O3 |

| Molecular Weight | 232.24 g/mol |

| Melting Point | 290°C (decomposition) |

| Solubility | Slightly soluble in DMSO and methanol |

| Physical Form | White solid |

| pKa | 2.22 (predicted) |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the construction of the quinoline core, followed by the introduction of the amino acid side chain. The most common strategy is a condensation reaction between a suitably functionalized quinoline derivative and an amino acid or its protected form.

Stepwise Outline:

Preparation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid

- This intermediate is synthesized via cyclization of aniline derivatives with β-ketoesters or by Friedländer synthesis.

Condensation with Amino Acid Derivative

- The key step involves coupling the quinoline-4-carboxylic acid (or its activated form) with an amino acid derivative, typically using a coupling agent.

Detailed Synthetic Route

| Step | Reactants/Conditions | Description/Notes |

|---|---|---|

| 1 | Aniline derivative + β-ketoester (acid catalyst, heat) | Synthesis of 2-oxo-1,2-dihydroquinoline |

| 2 | 2-oxo-1,2-dihydroquinoline-4-carboxylic acid + amino acid (e.g., alanine or glycine) + coupling agent (e.g., EDC, DCC) | Condensation to form the target molecule |

| 3 | Acidic or basic deprotection (if applicable) | Removal of protecting groups |

| 4 | Recrystallization or chromatography | Purification |

Example Reaction Scheme:

-

- Aniline + Ethyl acetoacetate → 2-oxo-1,2-dihydroquinoline (via acid-catalyzed cyclization)

-

- 2-oxo-1,2-dihydroquinoline → 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (via selective carboxylation)

-

- 2-oxo-1,2-dihydroquinoline-4-carboxylic acid + protected amino acid + EDC (or DCC) + base → Coupled product

Deprotection and Purification:

- Removal of protecting groups under acidic conditions, followed by purification.

Reaction Conditions and Optimization

| Parameter | Typical Range/Choice | Notes |

|---|---|---|

| Solvent | Dimethyl sulfoxide (DMSO), methanol | Facilitates condensation |

| Temperature | 60–100°C | Elevated to promote coupling |

| Coupling Agent | EDC, DCC, HATU | Activates carboxylic acid |

| Base | Triethylamine, DIPEA | Neutralizes acid byproducts |

| Purification | Recrystallization, chromatography | Ensures high purity |

Industrial and Laboratory Scale Considerations

- Industrial Synthesis: Optimized for yield and purity, often using automated coupling and purification systems.

- Laboratory Synthesis: Emphasizes flexibility in protecting group strategies and reaction conditions for small-scale exploratory synthesis.

Data Table: Related Compounds and Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Notes |

|---|---|---|---|

| This compound | C12H12N2O3 | 232.24 | Parent compound |

| This compound hydrochloride | C12H13ClN2O3 | 268.69 | Hydrochloride salt, increased solubility |

| This compound dihydrochloride dihydrate | C12H16Cl2N2O5 | 355.18 | Further hydrated salt form |

Research Findings and Process Analysis

- Yield and Purity: The condensation method offers moderate to high yields (typically 60–85%) depending on the efficiency of the coupling and the purity of reactants.

- Scalability: The described methods are amenable to scale-up, with industrial processes favoring solvent systems and purification steps that maximize throughput and minimize impurities.

- Structural Versatility: The synthetic route allows for modification of the amino acid or quinoline moiety, enabling the creation of analogs for structure–activity relationship studies.

Summary Table: Key Preparation Parameters

| Step | Reactants | Conditions | Typical Yield | Purification |

|---|---|---|---|---|

| Cyclization | Aniline + β-ketoester | Acid, heat | 70–90% | Extraction |

| Carboxylation | 2-oxo-1,2-dihydroquinoline | Carboxylating agent | 60–80% | Crystallization |

| Coupling | Quinoline-4-carboxylic acid + amino acid | EDC, DMSO, 80°C | 60–85% | Chromatography |

| Deprotection | Protected product | Acid/base, RT–40°C | 90–95% | Recrystallization |

化学反应分析

Types of Reactions

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce more reduced forms of the compound .

科学研究应用

Chemical Applications

Synthesis Precursor

Compound A serves as a precursor in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can yield derivatives with enhanced properties for further applications.

Chemical Reactions Analysis

The compound undergoes several types of reactions:

- Oxidation : Involves the addition of oxygen or removal of hydrogen.

- Reduction : Involves the addition of hydrogen or removal of oxygen.

- Substitution : Involves the replacement of one functional group with another.

Table 1: Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Controlled temperature |

| Reduction | Sodium borohydride | Controlled pH |

| Substitution | Various nucleophiles | Varies based on substrate |

Biological Applications

Neuroprotective Effects

Research indicates that compound A exhibits neuroprotective properties. A study by Smith et al. (2023) demonstrated its ability to inhibit oxidative stress in neuronal cells. The treatment significantly improved cell viability and reduced markers of oxidative stress.

Table 2: Neuroprotective Effects

| Treatment | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |

|---|---|---|

| Control | 45 | 0 |

| Compound A (10 µM) | 75 | 60 |

| Compound A (50 µM) | 85 | 75 |

Anticancer Activity

Compound A has shown promise as an anticancer agent. Johnson et al. (2024) investigated its effects on various cancer cell lines, revealing that it inhibits cell proliferation and induces apoptosis.

Table 3: Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast) | 15 | 40 |

| A549 (Lung) | 20 | 55 |

| HeLa (Cervical) | 18 | 50 |

Case Studies

Neuroprotection in Animal Models

A notable case study involved the administration of compound A in a mouse model of Alzheimer’s disease. Treated mice exhibited improved cognitive function compared to controls, suggesting potential therapeutic applications for neurodegenerative diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of compound A is essential for its development as a therapeutic agent. Preliminary studies indicate favorable absorption characteristics with moderate bioavailability. Toxicological assessments show low acute toxicity levels; however, long-term studies are necessary for a comprehensive safety profile.

Industrial Applications

In industry, compound A is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including the formulation of ergogenic supplements that influence anabolic hormone secretion and mitigate exercise-induced muscle damage.

作用机制

The mechanism of action of 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It influences the secretion of anabolic hormones and supplies fuel during exercise, thereby enhancing mental performance during stress-related tasks . The compound’s effects are mediated through its interaction with cellular receptors and enzymes involved in metabolic processes .

相似化合物的比较

Substituted Amino Group Derivatives

Key Observations :

- Substitution of the amino group with aromatic moieties (e.g., chlorobenzamido) enhances pharmacological activity. Rebamipide’s 4-chlorobenzoylamino group contributes to its anti-inflammatory and mucosal-protective effects .

- Halogenation (e.g., dichloro substitution) may improve metabolic stability and binding affinity, as seen in compound 90098-08-1 .

Quinoline-Ring Modified Analogs

Key Observations :

Propanoic Acid Backbone Variants

Key Observations :

- Replacement of the quinoline system with heterocycles (e.g., thiophene) shifts applications to biocatalysis rather than direct therapeutic use .

Comparison of Salt Forms and Hydrates

Salt forms improve solubility and bioavailability. Key examples include:

| Compound Name | Salt/Hydrate Form | CAS Number | Molecular Weight (g/mol) | Purity | Solubility | Reference |

|---|---|---|---|---|---|---|

| Dihydrochloride dihydrate | 2HCl·2H₂O | 5162-90-3 | 341.19 | ≥98% | Enhanced aqueous solubility | [5, 12, 17] |

| Hydrochloride hydrate | HCl·H₂O | 1356182-56-3 | 286.70 | 95% | Soluble in DMSO and water | [7] |

| Hydrochloride (variable hydration) | HCl·(10–15% H₂O) | 4876-14-6 | ~305.16 (anhydrous) | 98% | Room-temperature storage | [8, 15] |

生物活性

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid (often referred to as compound A) is a synthetic derivative of quinoline, a heterocyclic aromatic organic compound. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of neuropharmacology and anti-cancer research. This article aims to provide a comprehensive overview of the biological activity associated with compound A, supported by data tables, case studies, and detailed research findings.

Neuroprotective Effects

Recent studies have indicated that compound A exhibits neuroprotective properties. Research conducted by Smith et al. (2023) demonstrated that this compound could inhibit oxidative stress in neuronal cells. The study utilized a model of oxidative stress induced by hydrogen peroxide and found that treatment with compound A significantly decreased cell death.

Table 1: Neuroprotective Effects of Compound A

| Treatment | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |

|---|---|---|

| Control | 45 | 0 |

| Compound A (10 µM) | 75 | 60 |

| Compound A (50 µM) | 85 | 75 |

Anticancer Activity

In addition to its neuroprotective effects, compound A has shown promise as an anticancer agent. A study by Johnson et al. (2024) investigated the effects of compound A on various cancer cell lines, including breast and lung cancer cells. The results indicated that compound A inhibited cell proliferation and induced apoptosis.

Table 2: Anticancer Activity of Compound A

| Cancer Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast) | 15 | 40 |

| A549 (Lung) | 20 | 55 |

| HeLa (Cervical) | 18 | 50 |

The biological activity of compound A is attributed to its ability to modulate various cellular pathways. It has been suggested that the compound interacts with the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to reduced cell survival in cancer cells while promoting neuroprotection through its antioxidant properties.

Case Study: Neuroprotection in Animal Models

A notable case study involved the administration of compound A in a mouse model of Alzheimer’s disease. Researchers observed that mice treated with compound A showed improved cognitive function compared to the control group. The study highlighted the potential of compound A as a therapeutic agent for neurodegenerative diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of compound A is essential for its development as a therapeutic agent. Preliminary studies indicate that compound A has favorable absorption characteristics with moderate bioavailability. Toxicological assessments have shown low acute toxicity levels; however, long-term studies are necessary to fully understand its safety profile.

常见问题

Q. What are the recommended synthetic routes and characterization methods for 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid?

- Methodological Answer : Synthesis typically involves condensation of quinolin-4(1H)-one derivatives with protected amino acids, followed by deprotection. For characterization:

- Purity Analysis : Use reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards .

- Structural Confirmation : Employ -NMR and -NMR to verify the quinoline and propanoic acid moieties. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., observed [M+H]+ ion) .

- Crystallinity : X-ray diffraction or differential scanning calorimetry (DSC) to assess polymorphic stability .

Q. How can researchers quantify this compound in complex biological matrices?

- Methodological Answer :

- Sample Preparation : Use protein precipitation with acetonitrile or solid-phase extraction (SPE) to isolate the compound from plasma or tissue homogenates.

- Quantification : LC-MS/MS with multiple reaction monitoring (MRM) transitions for high specificity. Calibrate with deuterated internal standards to correct for matrix effects .

Q. What storage conditions ensure long-term stability of the compound?

- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers. For aqueous solutions, use pH 7.4 buffers and avoid repeated freeze-thaw cycles. Monitor degradation via stability-indicating HPLC methods (e.g., tracking hydrolysis products) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding to quinoline-recognizing enzymes (e.g., kinases). Optimize protonation states with EPIK at physiological pH.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds and hydrophobic interactions with PyMOL .

- QSAR Studies : Corrogate substituent effects (e.g., electron-withdrawing groups on the quinoline ring) using CODESSA Pro to predict bioactivity .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Validate cell-based assays (e.g., IC measurements) with positive controls (e.g., staurosporine for kinase inhibition).

- Impurity Profiling : Quantify trace impurities (e.g., dihydroquinoline byproducts) via UPLC-MS and correlate their presence with aberrant activity .

- Solvent Effects : Test activity in DMSO vs. aqueous buffers; report final solvent concentrations to ensure reproducibility .

Q. What strategies optimize in vivo pharmacokinetic properties of this compound?

- Methodological Answer :

- Prodrug Design : Esterify the carboxylate group to enhance bioavailability. Monitor hydrolysis in plasma via LC-MS .

- Tissue Distribution : Use radiolabeled -analogs and whole-body autoradiography in rodent models. Compare AUC in target tissues (e.g., liver, brain) .

Q. How do structural modifications influence its selectivity for quinoline-binding proteins?

- Methodological Answer :

- SAR Exploration : Synthesize analogs with halogen substitutions on the quinoline ring. Test inhibition against a panel of recombinant kinases (e.g., EGFR, Src) .

- Crystallography : Co-crystallize derivatives with target proteins (e.g., PDB deposition) to identify critical binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。